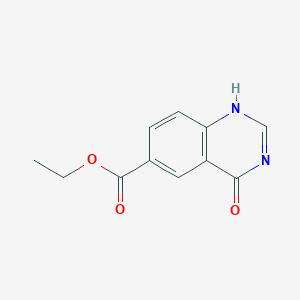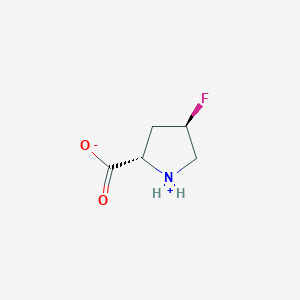![molecular formula C6H4ClN3 B7722493 2-chloro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722493.png)
2-chloro-1H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by chlorination . Another method includes the use of microwave-assisted reactions to introduce chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often employs large-scale microwave-assisted synthesis due to its efficiency and ability to produce high yields. The use of catalytic systems, such as CuCl and 6-methylpicolinic acid, has also been reported for the synthesis of highly substituted pyrrolo[2,3-d]pyrimidines .
化学反应分析
Types of Reactions: 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups or reduction to remove specific substituents.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to functionalize the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) and copper iodide (CuI) are often used in substitution reactions.
Oxidation: Reagents like sodium periodate (NaIO4) and potassium osmate (K2OsO4) are used for oxidation.
Coupling: Palladium catalysts are employed in coupling reactions to introduce various functional groups.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further utilized in the synthesis of complex organic molecules .
科学研究应用
2-Chloro-1H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound has high binding affinities for various kinases, including EGFR, Her2, VEGFR2, and CDK2 .
相似化合物的比较
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with potential anti-inflammatory effects.
Halogenated Pyrrolo[2,3-d]pyrimidines: Compounds with halogen atoms at different positions, exhibiting varied pharmacological properties.
Uniqueness: 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
属性
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CN=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C1=CN=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
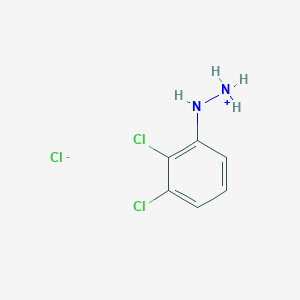

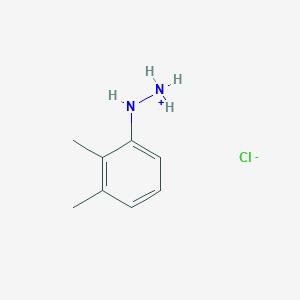
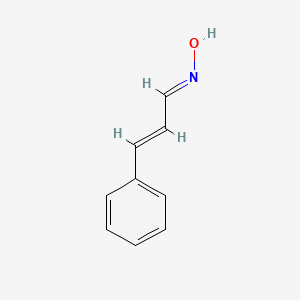
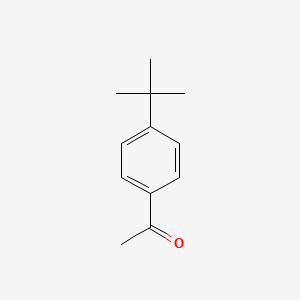
![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B7722449.png)
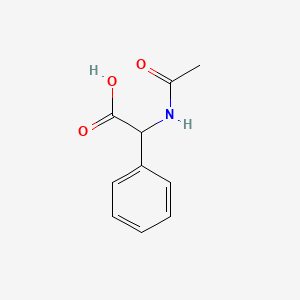
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl)azanium;dichloride](/img/structure/B7722463.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B7722469.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-6-ium;chloride](/img/structure/B7722477.png)
![ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7722484.png)
![5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722486.png)
